molecular formula C17H12F2N2 B1679812 1H-Indole, 3,3'-methylenebis[5-fluoro- CAS No. 215997-93-6

1H-Indole, 3,3'-methylenebis[5-fluoro-

Cat. No.: B1679812
CAS No.: 215997-93-6
M. Wt: 282.29 g/mol
InChI Key: BEBUKYWOUXBVEE-UHFFFAOYSA-N
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Description

1H-Indole, 3,3’-methylenebis[5-fluoro- is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The specific structure of 1H-Indole, 3,3’-methylenebis[5-fluoro- features a methylene bridge connecting two indole units, each substituted with a fluorine atom at the 5-position. This unique structure imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole, 3,3’-methylenebis[5-fluoro- can be synthesized through various synthetic routes. One common method involves the condensation of 5-fluoroindole with formaldehyde under acidic conditions to form the methylene bridge. The reaction typically proceeds as follows:

    Step 1: 5-Fluoroindole is dissolved in an appropriate solvent, such as dichloromethane.

    Step 2: Formaldehyde is added to the solution, followed by the addition of an acid catalyst, such as hydrochloric acid.

    Step 3: The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

    Step 4: The product is isolated by filtration, washed with a suitable solvent, and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of 1H-Indole, 3,3’-methylenebis[5-fluoro- may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole, 3,3’-methylenebis[5-fluoro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

1H-Indole, 3,3’-methylenebis[5-fluoro- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1H-Indole, 3,3’-methylenebis[5-fluoro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1H-Indole, 3,3’-methylenebis[5-fluoro- can be compared with other similar compounds, such as:

    1H-Indole, 3,3’-methylenebis[5-chloro-: Similar structure but with chlorine atoms instead of fluorine, leading to different chemical and biological properties.

    1H-Indole, 3,3’-methylenebis[5-bromo-:

    1H-Indole, 3,3’-methylenebis[5-methyl-: Methyl-substituted derivative with unique chemical behavior and biological activities.

The uniqueness of 1H-Indole, 3,3’-methylenebis[5-fluoro- lies in its specific substitution pattern, which imparts distinct electronic and steric effects, influencing its reactivity and interactions with biological targets.

Properties

IUPAC Name

5-fluoro-3-[(5-fluoro-1H-indol-3-yl)methyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2/c18-12-1-3-16-14(6-12)10(8-20-16)5-11-9-21-17-4-2-13(19)7-15(11)17/h1-4,6-9,20-21H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBUKYWOUXBVEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)CC3=CNC4=C3C=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432334
Record name 1H-Indole, 3,3'-methylenebis[5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215997-93-6
Record name 1H-Indole, 3,3'-methylenebis[5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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